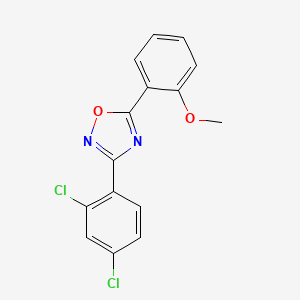

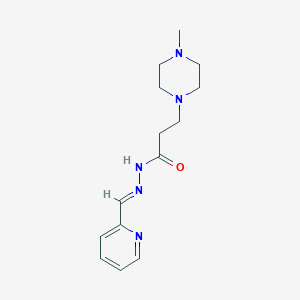

![molecular formula C13H10ClN3O3S B5515265 5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thienopyridines, such as our compound of interest, involves a series of steps that may include oxidation, nitration, and substitution reactions. For example, thieno[3,2-b]pyridine derivatives have been synthesized through oxidation to N-oxide by means of m-chloroperoxybenzoic acid, followed by reactions with hydrogen chloride, picric acid, nitric and sulfuric acids, or phosphorus oxychloride to produce various substituted derivatives (Klemm et al., 1985). These synthetic routes illustrate the complexity and versatility in the synthesis of thienopyridine compounds.

Molecular Structure Analysis

The molecular structure of thienopyridines is characterized by their aromatic character, as shown in the synthesis and spectral analysis of thieno[3,4-b] and thieno[3,4-c] pyridines, which highlight the aromatic nature of these compounds through their spectral properties (Klemm et al., 1970). This aromaticity is a key feature that influences the chemical behavior and reactions of thienopyridines.

Chemical Reactions and Properties

Thienopyridines undergo a variety of chemical reactions, including aminomethylation, where the reaction primarily occurs at specific positions within the imidazopyridine system, demonstrating the reactivity of the furan and pyridine rings in these molecules (Saldabol et al., 1971). Such reactions expand the structural diversity and functionalization possibilities of thienopyridine derivatives.

Physical Properties Analysis

The physical properties of thienopyridines and their derivatives can be influenced by small structural changes. For instance, modifications to the heterocyclic ring or amino nitrogen atom have been investigated for their impact on solid-state non-linear optical properties, illustrating how molecular conformation and intermolecular interactions determine the physical properties of these compounds (Langley et al., 2001).

Chemical Properties Analysis

The chemical properties of thienopyridines are largely defined by their reactivity and the types of chemical reactions they can undergo. This includes their ability to participate in versatile reactions, such as the functionalization of imidazo[1,2-a]pyridines, which underscores the wide range of chemical modifications and the resultant diversity in chemical structures and functions that can be achieved with thienopyridines (Bazin et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3S/c1-5-9-11(15)12(7-3-4-8(20-7)17(18)19)21-13(9)16-6(2)10(5)14/h3-4H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAXGFFIAWKGQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=CC=C(O3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

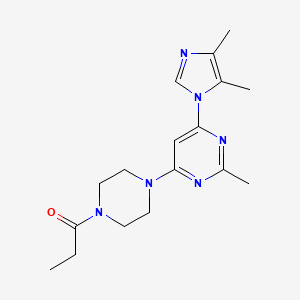

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

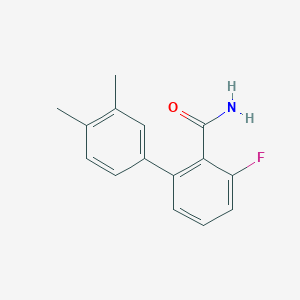

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)

![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

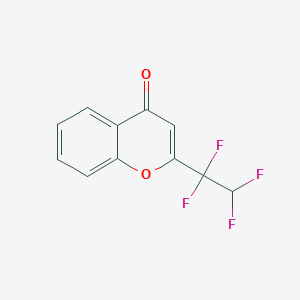

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)